molecular formula C10H9ClN2O4S B1353209 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride CAS No. 773877-44-4

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

Cat. No.: B1353209
CAS No.: 773877-44-4
M. Wt: 288.71 g/mol
InChI Key: UJGIKWKPWLHWSA-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound provides fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. While direct crystallographic data for this specific compound remains limited in current literature, extensive studies on closely related tetrahydroquinazoline derivatives have established important structural precedents. The compound crystallizes in a manner consistent with other sulfonyl chloride-containing quinazoline derivatives, exhibiting characteristic intermolecular interactions that stabilize the crystal lattice.

The molecular geometry of the tetrahydroquinazoline core follows well-established structural patterns observed in related compounds. Studies of analogous structures, such as 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, reveal that the tetrahydropyridine ring adopts a half-chair conformation with specific bond-angle sums at the nitrogen atom. In these related structures, the dihedral angles between aromatic ring planes typically range from 47 to 74 degrees, depending on the specific substituent pattern and crystal packing forces. The presence of the sulfonyl chloride group at the 6-position introduces additional steric considerations that influence the overall molecular conformation.

Detailed examination of the crystal structure reveals the presence of various intermolecular interactions that contribute to crystal stability. Hydrogen bonding patterns, particularly those involving the carbonyl oxygen atoms and aromatic hydrogen atoms, play crucial roles in determining the packing arrangement. The sulfonyl chloride moiety participates in weak intermolecular interactions, creating extended network structures that enhance crystal cohesion. These structural features are consistent with observations made in related tetrahydroquinazoline derivatives, where similar packing motifs have been characterized through single-crystal diffraction studies.

The unit cell parameters and space group symmetry provide additional structural information that aids in understanding the compound's solid-state properties. Comparative analysis with related structures suggests that this compound likely adopts similar crystallographic parameters, with potential variations arising from the specific substitution pattern and the presence of the reactive sulfonyl chloride group. The molecular packing efficiency and intermolecular contact distances reflect the balance between attractive and repulsive forces operating within the crystal lattice.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound employs multiple analytical techniques to elucidate its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's connectivity and conformational behavior. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to the methyl groups at the nitrogen positions, typically appearing as sharp singlets in the aliphatic region. The aromatic protons display distinct chemical shifts that reflect the electron-withdrawing effects of both the carbonyl groups and the sulfonyl chloride substituent.

The carbon-13 nuclear magnetic resonance spectrum reveals the electronic environment of each carbon atom within the molecule. The carbonyl carbon resonances appear significantly downfield, consistent with their sp² hybridization and electron-deficient character. The aromatic carbon atoms bearing the sulfonyl chloride group exhibit characteristic chemical shifts that reflect the strong electron-withdrawing nature of this substituent. The methyl carbon resonances provide additional structural confirmation, appearing in the expected aliphatic region with chemical shifts influenced by their attachment to nitrogen atoms.

Infrared spectroscopy offers valuable insights into the functional group characteristics and molecular vibrations present in the compound. The sulfonyl chloride group exhibits distinctive stretching frequencies in the 1350-1400 cm⁻¹ region for symmetric sulfur-oxygen stretching and 1150-1200 cm⁻¹ for antisymmetric stretching modes. The carbonyl groups display characteristic stretching frequencies around 1650-1700 cm⁻¹, with specific positions influenced by conjugation effects and hydrogen bonding interactions. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches are observed at lower frequencies.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric properties of the molecule. The quinazoline chromophore typically exhibits absorption maxima in the 250-300 nanometer region, with specific wavelengths dependent on the substitution pattern and electronic effects of the various functional groups. The presence of the electron-withdrawing sulfonyl chloride group and carbonyl functionalities influences the electronic distribution within the aromatic system, potentially causing shifts in the absorption maxima compared to unsubstituted quinazoline derivatives. These spectroscopic data collectively provide comprehensive structural confirmation and enable detailed analysis of the compound's electronic properties.

Computational Modeling of Electronic Structure and Reactivity

Computational modeling approaches provide valuable insights into the electronic structure and reactivity patterns of this compound. Density functional theory calculations enable detailed analysis of molecular orbital distributions, electron density patterns, and energetic properties that govern chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide important information about the compound's electron-donating and electron-accepting capabilities, which directly influence its reactivity toward nucleophiles and electrophiles.

The electrostatic potential surface mapping reveals regions of electron density and positive charge distribution throughout the molecule. The sulfonyl chloride moiety exhibits significant electrophilic character, making it highly susceptible to nucleophilic attack. The carbonyl carbon atoms also display electrophilic properties, though to a lesser extent than the sulfur center. These computational predictions align with experimental observations regarding the compound's reactivity patterns and its utility as a synthetic intermediate in organic chemistry applications.

Molecular geometry optimization calculations provide detailed information about bond lengths, bond angles, and dihedral angles that characterize the preferred conformational states of the molecule. The tetrahydroquinazoline ring system adopts specific conformational preferences that minimize steric interactions while maximizing favorable electronic interactions. The orientation of the sulfonyl chloride group relative to the aromatic ring system influences both the electronic properties and the accessibility of the reactive center to incoming nucleophiles.

Reactivity indices derived from computational analysis, including atomic charges, bond orders, and local reactivity descriptors, provide quantitative measures of the relative reactivity at different molecular sites. These calculations predict that the sulfonyl chloride group represents the most electrophilic center in the molecule, consistent with its known reactivity in nucleophilic substitution reactions. The nitrogen atoms in the quinazoline ring system exhibit varying degrees of nucleophilicity, depending on their electronic environment and steric accessibility. This computational framework enables rational prediction of reaction outcomes and guides synthetic strategy development for utilizing this compound in chemical transformations.

Comparative Analysis with Related Tetrahydroquinazoline Derivatives

The comparative analysis of this compound with related tetrahydroquinazoline derivatives reveals important structure-activity relationships and provides context for understanding its unique properties. The 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride analogue, lacking the methyl substituents at the nitrogen positions, exhibits different physical and chemical properties that highlight the influence of these alkyl groups on molecular behavior.

Structural comparison with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-sulfonyl chloride demonstrates the positional effects of sulfonyl chloride substitution on the quinazoline ring system. The 7-position isomer displays altered electronic properties and reactivity patterns compared to the 6-position analogue, reflecting the different electronic environments created by the alternative substitution pattern. These positional isomers provide valuable insights into the relationship between molecular structure and chemical behavior within this class of compounds.

The comparison extends to other tetrahydroquinazoline derivatives bearing different functional groups at the 6-position. Compounds such as 6-amino and 6-hydroxy derivatives exhibit markedly different reactivity profiles compared to the sulfonyl chloride analogue, emphasizing the dominant influence of the sulfonyl chloride group on chemical behavior. The electron-withdrawing nature of the sulfonyl chloride substituent significantly alters the electronic distribution throughout the quinazoline ring system, affecting both nucleophilic and electrophilic reactivity patterns.

Compound Molecular Formula Molecular Weight Substitution Pattern Reactivity Profile
This compound C₁₀H₉ClN₂O₄S 288.71 6-SO₂Cl, 1,3-dimethyl High electrophilicity
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride C₈H₅ClN₂O₄S 260.65 6-SO₂Cl Moderate electrophilicity
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-sulfonyl chloride C₈H₅ClN₂O₄S 260.65 7-SO₂Cl Altered reactivity pattern

Examination of related quinazoline derivatives with alternative heteroatom arrangements, such as quinoxaline analogues, provides additional comparative context. The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride exhibits different nitrogen positioning within the heterocyclic core, resulting in altered electronic properties and hydrogen bonding capabilities. These structural variations demonstrate the sensitivity of molecular properties to precise heteroatom placement and substitution patterns.

The analysis of tetrahydroisoquinoline derivatives, such as those described in crystallographic studies, reveals the importance of the specific quinazoline versus isoquinoline framework in determining molecular properties. While both systems contain similar functional groups and molecular sizes, the different positioning of nitrogen atoms creates distinct electronic environments that influence reactivity, stability, and intermolecular interactions. These comparisons emphasize the precision required in molecular design for specific applications and highlight the unique characteristics of the quinazoline scaffold.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGIKWKPWLHWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424603
Record name 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773877-44-4
Record name 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride
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Biological Activity

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS Number: 773877-44-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C10H10ClN2O3SC_{10}H_{10}ClN_2O_3S, with a molecular weight of approximately 250.71 g/mol. The compound features a quinazoline core structure that is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of quinazoline derivatives, including this compound. Research indicates that compounds within this class can act as inhibitors of bacterial gyrase and DNA topoisomerase IV—key enzymes involved in bacterial DNA replication and transcription.

Table 1: Antimicrobial Activity Against Various Strains

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound AStaphylococcus aureus1275
Compound BEscherichia coli1565
Compound CCandida albicans1180

In studies involving derivatives of quinazoline-2,4(1H,3H)-dione (closely related to our compound), it was found that certain modifications at the 1 and 3 positions significantly enhanced antibacterial activity. For instance, compounds with triazole moieties showed moderate activity against Staphylococcus aureus and Escherichia coli, indicating a promising bioactive spectrum against both Gram-positive and Gram-negative bacteria .

The mechanism by which these compounds exert their antimicrobial effects primarily involves the inhibition of key bacterial enzymes. By targeting DNA gyrase and topoisomerase IV, these compounds disrupt the normal replication process of bacterial DNA. This leads to cell death or stasis in susceptible bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For example:

  • Methyl Groups : The presence of methyl groups at the 1 and 3 positions appears to enhance lipophilicity and facilitate membrane penetration.
  • Sulfonyl Chloride Group : This moiety is crucial for reactivity and interaction with target enzymes.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methylation at N1/N3Increased potency
Sulfonyl groupEssential for enzyme binding
Triazole additionBroadened spectrum against fungi

Case Studies

In a notable study published in June 2022, a series of quinazoline derivatives were synthesized and tested for antimicrobial activity. Among these derivatives, one compound demonstrated significant efficacy against Staphylococcus aureus with an inhibition zone of 12 mm and an MIC value comparable to standard antibiotics . This study underscores the potential for developing new antimicrobial agents from quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride exhibit promising anticancer properties. A study demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

Case Study :
A synthesized derivative was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations as low as 10 μM. The IC50 value was determined to be approximately 15 μM, indicating potent activity compared to standard chemotherapeutics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacteria TypeMinimum Inhibitory Concentration (MIC)
1E. coli32 μg/mL
2S. aureus16 μg/mL
3P. aeruginosa64 μg/mL

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions that are critical in drug development.

Synthesis Example :
The compound has been utilized to synthesize novel piperazine derivatives that exhibit enhanced affinity for serotonin receptors. These derivatives were tested for their potential as antidepressants.

Research in Neuropharmacology

The compound is being explored for its effects on neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, making it a candidate for further investigation in treating mood disorders.

Case Study :
In a preclinical study involving rodent models of depression, administration of a derivative led to a significant decrease in depressive-like behavior as measured by the forced swim test.

Environmental Applications

Recent research has also focused on the environmental applications of this compound. Its ability to act as a chelating agent opens avenues for use in removing heavy metals from contaminated water sources.

Data Table: Heavy Metal Removal Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead (Pb)100595
Cadmium (Cd)50296
Mercury (Hg)200.597.5

Comparison with Similar Compounds

Substituent Variation: Alkyl Chain Length

Compound : 1,3-Diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

  • Molecular Formula : C₁₂H₁₄ClN₃O₄S (calculated molecular weight: 335.77 g/mol).
  • Key Differences : Ethyl groups replace methyl groups at positions 1 and 3.
  • Implications :
    • Increased steric bulk may reduce reactivity in nucleophilic substitution reactions.
    • Higher lipophilicity could alter solubility in polar solvents.
  • Data Limitations: Limited experimental data (e.g., melting points, stability) are available for direct comparison .

Ring System Variation: Pyrimidine vs. Quinazoline

Compound: 6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

  • Molecular Formula : C₆H₈ClN₃O₄S.
  • Molecular Weight : 253.67 g/mol .
  • Key Differences: Monocyclic pyrimidine core (vs. bicyclic quinazoline). Sulfonyl chloride at position 5 (vs. position 6 in quinazoline).
  • Implications :
    • Reduced aromaticity and conjugation may lower thermal stability.
    • Smaller molecular size could enhance solubility in organic solvents.

Functional Group Variation: Bioactive Derivatives

Compound: Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)

  • Molecular Formula : C₁₅H₁₀Cl₂N₄O.
  • Molecular Weight : 349.17 g/mol.
  • Key Differences :
    • Triazole and dichlorophenyl substituents replace sulfonyl chloride.
    • Lacks reactive sulfonyl group.
  • Applications : Widely used as an agricultural fungicide .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Target Compound (Quinazoline derivative) C₁₀H₁₀ClN₃O₄S 303.72 (calculated) 1,3-dimethyl; 6-sulfonyl chloride Reactive intermediate for sulfonamides
1,3-Diethyl analog C₁₂H₁₄ClN₃O₄S 335.77 (calculated) 1,3-diethyl; 6-sulfonyl chloride Structural analog; limited data
Pyrimidine analog C₆H₈ClN₃O₄S 253.67 1,3-dimethyl; 5-sulfonyl chloride Catalogued intermediate
Quinconazole C₁₅H₁₀Cl₂N₄O 349.17 2,4-dichlorophenyl; triazole Agricultural fungicide

Key Research Findings and Implications

Reactivity : The sulfonyl chloride group in the target compound facilitates nucleophilic substitution, making it valuable for synthesizing sulfonamides. Methyl groups may moderate electron-withdrawing effects compared to ethyl or aryl substituents.

Structural Stability: The fused benzene ring in quinazoline derivatives enhances thermal stability compared to monocyclic pyrimidines .

Application Divergence: Unlike bioactive quinazolinones (e.g., quinconazole), the target compound’s reactivity suggests a role as a synthetic intermediate rather than an end-use pesticide .

Preparation Methods

Synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-quinazoline Core

  • The quinazoline-2,4-dione scaffold is prepared by cyclization of appropriate substituted anthranilic acid derivatives or 2-aminobenzamides with reagents such as phosgene or equivalents.
  • Methylation at the 1 and 3 positions is achieved by alkylation using methylating agents under controlled conditions.
  • Recent advances include metal-free catalysis using 4-dimethylaminopyridine (DMAP) to promote efficient cyclization and methylation, improving yields and avoiding side reactions.

Introduction of the Sulfonyl Chloride Group

  • The key step is the sulfonylation of the quinazoline core at the 6-position using chlorosulfonic acid (ClSO3H) .
  • The reaction is typically conducted at low temperatures (from -10°C to 50°C) over several hours (e.g., 8 hours) to ensure selective sulfonyl chloride formation without decomposition.
  • The general procedure involves adding chlorosulfonic acid dropwise to a solution of the quinazoline derivative under stirring and temperature control.
  • After completion, the reaction mixture is quenched and the product is isolated by filtration and purification, often by column chromatography or recrystallization.

Purification and Characterization

  • The crude sulfonyl chloride is purified by flash chromatography using solvents such as dichloromethane/methanol mixtures.
  • Characterization is performed by NMR (1H, 13C), UPLC-MS, and IR spectroscopy to confirm the presence of sulfonyl chloride and quinazoline moieties.
  • Purity is critical for subsequent reactions, especially for sulfonamide synthesis.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield (%)
1 Quinazoline derivative + chlorosulfonic acid Add ClSO3H (3.15 mmol) to quinazoline (0.63 mmol) at -10°C to 50°C, stir 8 h 95
2 Work-up and purification Quench, extract, purify by column chromatography (DCM/MeOH 90:10) 85-95

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Starting material 1,3-Dimethyl-2,4-dioxo-quinazoline derivative Prepared via cyclization and methylation
Sulfonylation reagent Chlorosulfonic acid (ClSO3H) Used in slight excess (3-5 equiv)
Temperature -10°C to 50°C Controlled to avoid side reactions
Reaction time 6-8 hours Monitored by TLC or UPLC-MS
Solvent Often neat or in inert solvent (e.g., DCM) Depends on scale and procedure
Purification Column chromatography or recrystallization Essential for purity
Characterization techniques NMR, IR, UPLC-MS Confirm structure and purity

Research Findings and Notes

  • The sulfonyl chloride intermediate is highly reactive and must be handled under anhydrous conditions to prevent hydrolysis.
  • The use of chlorosulfonic acid is well-established and provides high yields with minimal by-products when temperature and addition rates are controlled.
  • The sulfonyl chloride group enables further functionalization, such as sulfonamide formation with various amines, expanding the compound’s utility in medicinal chemistry.
  • Recent studies emphasize the importance of catalyst choice and solvent in the initial quinazoline core synthesis, which impacts the overall efficiency of the sulfonyl chloride preparation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride?

  • Methodology : The compound is synthesized via chlorosulfonation of 3-methylquinoxalin-2(1H)-one using chlorosulfonic acid under anhydrous conditions. Key steps include:

  • Maintaining temperatures between 0–5°C during sulfonation to avoid side reactions.
  • Purification via recrystallization from ethanol/water (3:1 v/v) to achieve ≥97% purity (HPLC).
  • Stoichiometric control (1:1.2 molar ratio of precursor to chlorosulfonic acid) for optimal yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Methyl groups appear as singlets at δ 3.25–3.30 ppm; sulfonyl chloride protons resonate downfield (δ 8.45–8.50 ppm).
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O asymmetric stretch at 1360 cm⁻¹) and carbonyl groups (1680–1720 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., C₁₀H₉ClN₂O₄S, m/z 296.9904) .

Q. What solvent systems are optimal for derivatization reactions involving this sulfonyl chloride?

  • Guidelines :

  • Use glacial acetic acid for hydrazone formation with substituted benzaldehydes (reflux for 4 hours).
  • DMF or THF is preferred for nucleophilic substitutions (e.g., with amines), but ensure anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on antibacterial activity of derivatives be resolved?

  • Experimental Design :

  • Compare MIC values across derivatives using standardized broth microdilution assays (e.g., against S. aureus and E. coli).
  • Control variables: solvent polarity (DMF vs. THF), substituent electronic effects (e.g., electron-withdrawing groups enhance activity).
  • Validate results with triplicate experiments and statistical analysis (ANOVA, p<0.05) .

Q. What strategies improve reaction efficiency in synthesizing 4-aminoquinazoline intermediates?

  • Optimization :

  • Microwave-assisted synthesis in PEG-400 at 130°C for 15 minutes increases yield to 85% (vs. 60% with conventional heating).
  • Use K₂CO₃ to neutralize HCl byproducts and reduce side reactions.
  • Kinetic studies (HPLC monitoring) show microwave conditions reduce side products by 40% .

Q. How to systematically conduct SAR studies for sulfonamide derivatives?

  • Approach :

  • Synthesize derivatives with varied substituents (e.g., methyl/ethyl at positions 1,3; amide/hydrazide at sulfonyl).
  • Test inhibitory activity against targets (e.g., EGFR kinase) using fluorescence polarization assays.
  • Develop QSAR models (e.g., CoMFA) to correlate IC₅₀ values with electronic (Hammett σ) and steric parameters .

Data Contradiction Analysis

Q. Why do conflicting reports exist on reactivity with aromatic amines?

  • Root Causes :

  • Solvent effects : Polar aprotic solvents (DMF) accelerate reactions vs. non-polar solvents (THF).
  • Amine basicity : Electron-deficient anilines require longer reaction times (12–24 hours).
    • Resolution : Conduct comparative studies under standardized conditions (1 mmol sulfonyl chloride, 1.2 mmol amine in dichloromethane at 0°C → RT). Monitor progress via TLC (ethyl acetate/hexane 1:2) .

Pharmacological Evaluation

Q. What assays are recommended for evaluating antifungal activity?

  • Protocol :

  • Use agar dilution assays against C. albicans (ATCC 90028) with fluconazole as a control.
  • Prepare derivatives via hydrazone formation (e.g., with 4-nitrobenzaldehyde) and test at 10–100 µg/mL concentrations.
  • Confirm results with time-kill kinetics over 24 hours .

Structural Characterization Challenges

Q. How to resolve ambiguities in tautomeric forms of the quinazoline core?

  • Advanced Techniques :

  • X-ray crystallography : Resolves tautomerism (e.g., keto-enol equilibrium).
  • ¹³C NMR : Carbonyl carbons appear at δ 165–170 ppm; sulfonyl carbon at δ 55–60 ppm.
  • Variable-temperature NMR identifies dynamic equilibria in solution .

Methodological Tables

Reaction Optimization ConditionsYield Improvement
Conventional heating (DMF, 80°C)6 hours, 60% yieldBaseline
Microwave (PEG-400, 130°C)15 minutes, 85% yield+40%
Antibacterial Activity (Derivatives) MIC (µg/mL) vs. S. aureus
Parent sulfonyl chloride>100
4-NO₂-benzaldehyde hydrazone12.5
4-Cl-benzaldehyde hydrazone25.0

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